molecular formula C10H7IO2S B1302239 Methyl 3-iodobenzo[b]thiophene-2-carboxylate CAS No. 683274-54-6

Methyl 3-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B1302239
CAS No.: 683274-54-6
M. Wt: 318.13 g/mol
InChI Key: ONAZJXBGWCWHPN-UHFFFAOYSA-N
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Safety and Hazards

“Methyl 3-iodobenzo[b]thiophene-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

Methyl 3-iodobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of these biomolecules .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have shown potential in modulating inflammatory responses and inhibiting the growth of cancer cells . These effects are mediated through interactions with key signaling molecules and transcription factors, leading to altered gene expression and metabolic changes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives, including this compound, have been shown to inhibit specific kinases involved in inflammatory and cancer pathways . These interactions often involve the formation of stable complexes with the target enzymes, leading to their inhibition and subsequent downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to these compounds can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and altered physiological functions . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . Thiophene derivatives, including this compound, have been shown to influence the metabolism of key biomolecules, such as lipids and nucleotides . These interactions can result in altered cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Thiophene derivatives, including this compound, have been shown to accumulate in specific cellular compartments, such as the nucleus and mitochondria . These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Thiophene derivatives, including this compound, have been observed to localize in the nucleus, where they can interact with DNA and transcription factors . These interactions can lead to changes in gene expression and cellular function.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[b]thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and higher polarizability compared to other halogens make it particularly useful in certain synthetic applications and interactions .

Properties

IUPAC Name

methyl 3-iodo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAZJXBGWCWHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259403
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-54-6
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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